Product packaging for N-Methyl Ziprasidone-d8(Cat. No.:)

N-Methyl Ziprasidone-d8

Cat. No.: B1161393
M. Wt: 435.01
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl Ziprasidone-d8 is a deuterium-labelled analogue of N-Methyl Ziprasidone, which is itself a degradation product of the antipsychotic drug Ziprasidone . Ziprasidone is a known antagonist of serotonin (5HT2) and dopamine (D2) receptors . This compound is supplied as a solid powder with a stated purity of 98% and should be stored refrigerated at 2-8°C, protected from air and light . The primary application of this stable isotopically labeled material is to serve as an internal standard in analytical methods, such as those based on liquid chromatography, facilitating the precise quantification of Ziprasidone and its metabolites in complex biological matrices during pharmaceutical and metabolic research . By using such labeled standards, researchers can improve the accuracy and reliability of their data in studies focusing on the drug's stability, degradation profile, and bioanalytical method development. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₂₂H₁₅D₈ClN₄OS

Molecular Weight

435.01

Synonyms

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-1-methyl-2H-indol-2-one-d8; 

Origin of Product

United States

Synthesis and Analytical Characterization of N Methyl Ziprasidone D8

Methodologies for Deuterated Chemical Synthesis

The synthesis of deuterated compounds, or stable isotope labeling, involves the strategic replacement of hydrogen (¹H) atoms with deuterium (B1214612) (²H or D) atoms. synmr.in This process is critical for creating internal standards for use in quantitative mass spectrometry. rsc.orgrsc.org The primary goal is to produce a molecule that is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by a mass spectrometer.

Deuterium Gas Exchange: This method involves exposing a substrate to deuterium gas (D₂) in the presence of a metal catalyst (e.g., Palladium, Platinum). It is often used for introducing deuterium at positions susceptible to catalytic activation.

Deuterium-Donating Reagents: Using reagents that can donate deuterium atoms is a precise way to introduce labels at specific sites. For example, reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can replace hydrogens with deuterium during the reduction of carbonyls or other functional groups.

Use of Deuterated Precursors: The most straightforward approach is often to build the molecule from commercially available deuterated starting materials. synmr.in For N-Methyl Ziprasidone-d8, a potential route involves the use of deuterated piperazine (B1678402) (piperazine-d8) as a key building block.

A plausible synthetic pathway for this compound would involve the reaction of 5-(2-chloroethyl)-6-chloro-1-methyl-1,3-dihydro-2H-indol-2-one with 3-(piperazin-1-yl-d8)-1,2-benzisothiazole. This nucleophilic substitution reaction, analogous to methods used for synthesizing Ziprasidone (B1663615) itself, would directly incorporate the deuterated piperazine ring into the final structure. newdrugapprovals.org

Table 1: Potential Synthetic Precursors for this compound This table is for illustrative purposes and outlines potential starting materials for the synthesis.

Precursor Name Role in Synthesis
3-(piperazin-1-yl-d8)-1,2-benzisothiazole Provides the deuterated piperazine moiety
5-(2-chloroethyl)-6-chloro-1-methyl-1,3-dihydro-2H-indol-2-one Provides the N-methylated oxindole (B195798) portion
Sodium Carbonate Acts as a base to facilitate the reaction

Spectroscopic Characterization for Isotopic Purity and Enrichment

Following synthesis, the structural integrity and isotopic enrichment of this compound must be rigorously confirmed. This is typically achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is the primary technique for determining isotopic enrichment. rsc.org The analysis confirms the incorporation of the desired number of deuterium atoms by identifying the mass-to-charge ratio (m/z) of the molecular ion. For this compound, a mass shift of +8 atomic mass units compared to the unlabeled N-Methyl Ziprasidone is expected. The mass spectrum also provides a distribution of isotopic peaks, allowing for the calculation of the percentage of the d8 species relative to partially deuterated (d1-d7) or non-deuterated (d0) species. rsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. This provides direct evidence of successful deuteration at specific sites.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, and the resulting spectrum shows signals at chemical shifts corresponding to the locations of the deuterium atoms, confirming their position in the molecule. nih.govresearchgate.net

Combining MS and NMR provides a comprehensive characterization, ensuring the compound is suitable for use as a reference standard. rsc.org

Table 2: Spectroscopic Data for this compound

Parameter Description Expected Value
Molecular Formula The chemical formula of the compound. pharmaffiliates.com C₂₂H₁₅D₈ClN₄OS
Molecular Weight The mass of one mole of the compound. pharmaffiliates.com 435.01 g/mol
Mass Shift The difference in mass compared to the non-deuterated analog. M+8
Isotopic Purity The percentage of molecules that are fully deuterated (d8). Typically >95%
¹H NMR Expected observation for the piperazine ring protons. Absence of signals

Chromatographic Purity Assessment for Reference Standards

While spectroscopic methods confirm isotopic purity, chromatographic techniques are required to assess the chemical purity of the reference standard. Chemical purity refers to the absence of any impurities other than different isotopic forms of the same molecule. High-performance liquid chromatography (HPLC) is the most common method for this purpose. mdpi.com

The goal of the HPLC method is to separate the main compound, this compound, from any potential impurities, which could include:

Unreacted starting materials.

By-products from the synthesis.

Degradation products.

The non-deuterated analog (N-Methyl Ziprasidone), if not resolved from the deuterated form by MS detection.

A typical reversed-phase HPLC method would be developed and validated according to established guidelines. The method involves injecting the sample onto a column (e.g., C18) and eluting it with a mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer). researchgate.net A UV detector is commonly used to monitor the column effluent. The purity is determined by calculating the area of the main peak as a percentage of the total area of all detected peaks in the chromatogram. For a reference standard, the chemical purity is typically required to be greater than 95%. lgcstandards.com

Table 3: Typical HPLC Method Parameters for Purity Assessment This table represents a general set of conditions and would require specific optimization.

Parameter Typical Condition
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Phosphate Buffer
Flow Rate 1.0 - 1.5 mL/min
Detection UV at a specific wavelength (e.g., 230 nm or 320 nm) researchgate.netresearchgate.net
Injection Volume 10 - 20 µL
Column Temperature 25 - 40 °C

| Acceptance Criteria | Purity ≥ 95% |

Development and Validation of Bioanalytical Methods Employing N Methyl Ziprasidone D8

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

The use of a stable isotope-labeled internal standard like N-Methyl Ziprasidone-d8 is fundamental in LC-MS/MS-based bioanalysis to correct for variability during sample preparation and analysis. jocpr.com This approach allows for the precise quantification of Ziprasidone (B1663615) in various biological samples, such as human or animal plasma. researchgate.netnih.gov

Optimization of Chromatographic Separation

Achieving optimal chromatographic separation is crucial for minimizing interference and ensuring the accurate quantification of Ziprasidone and the co-eluting this compound internal standard. nih.gov Researchers have optimized various parameters to achieve efficient separation and short run times.

Key chromatographic conditions from a validated method are detailed below: semanticscholar.org

ParameterCondition
Column Hypurity C18 (150 x 4.6 mm, 5 µm)
Mobile Phase 2 mM Ammonium acetate: Acetonitrile (B52724) (5:95, v/v)
Flow Rate 1000 µL/min
Column Temperature 40°C
Injection Volume 5 µL
Total Run Time 4.0 minutes
Retention Time 2.3 ± 0.2 min for both Ziprasidone and Ziprasidone-d8

This isocratic method demonstrates effective separation of the analyte and internal standard from endogenous plasma components, with a total run time suitable for high-throughput analysis. semanticscholar.orgnih.gov

Mass Spectrometric Parameters for Compound-Specific Detection

Tandem mass spectrometry provides high selectivity and sensitivity for detecting Ziprasidone and this compound. researchgate.net Detection is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. nih.govresearchgate.net Multiple Reaction Monitoring (MRM) is employed to track specific precursor-to-product ion transitions, ensuring specificity. nih.gov

Below are examples of mass spectrometric parameters used for detection:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ziprasidone 413194
N-Methyl Ziprasidone (IS) 427177
Ziprasidone-d8 (IS) 421.2194.0

Data compiled from multiple sources. nih.govresearchgate.net

The selection of these specific ion transitions allows for the unambiguous identification and quantification of each compound, even in the presence of other substances in the biological matrix. nih.govresearchgate.net

Evaluation and Mitigation of Matrix Effects

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis. longdom.orgchromatographyonline.com These effects arise from co-eluting components from the biological sample that interfere with the ionization of the analyte and internal standard. core.ac.uk The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these effects, as it is affected in the same way as the analyte. chromatographyonline.com

In one study, the coefficient of variation (CV%) of ion suppression/enhancement for Ziprasidone was found to be 0.35% and 0.73% at low and high quality control levels, respectively. semanticscholar.org These results indicate that the matrix effect on the ionization of the analyte was within acceptable limits, demonstrating the effectiveness of the sample preparation (liquid-liquid extraction) and the use of a deuterated internal standard in mitigating these interferences. researchgate.netsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

While LC-MS/MS is the predominant technique for the analysis of Ziprasidone, some literature mentions the possibility of using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net However, GC-MS analysis of large, non-volatile, and thermally labile molecules like Ziprasidone is challenging. These compounds typically require derivatization to increase their volatility and thermal stability before they can be analyzed by GC-MS. The complexity of this additional step often makes LC-MS/MS a more direct and preferred method. Alternative approaches may be necessary to overcome the limitations of GC-MS for such compounds. nist.gov

Comprehensive Method Validation Principles

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. ajpsonline.comgmp-compliance.org Validation is performed according to established guidelines to demonstrate the method's accuracy, precision, selectivity, and stability. globalresearchonline.netnih.gov

Linearity, Range, and Lower Limit of Quantification

The linearity of a bioanalytical method establishes the relationship between the instrument response and the known concentration of the analyte. nih.gov The calibration curve should cover the expected concentration range in study samples. globalresearchonline.net The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. ajpsonline.com

Validation data from a representative LC-MS/MS method for Ziprasidone using a deuterated internal standard are presented below: semanticscholar.org

Validation ParameterResult
Linear Range 0.05 – 200.00 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.05 ng/mL
Accuracy at LLOQ Within ± 20% of nominal value
Precision at LLOQ Coefficient of Variation (CV) ≤ 20%

The method demonstrated excellent linearity across a wide dynamic range, with an LLOQ of 0.05 ng/mL, making it suitable for pharmacokinetic studies where low concentrations of the drug are expected. researchgate.netsemanticscholar.org The accuracy and precision at all concentration levels, including the LLOQ, were within the accepted limits set by regulatory guidelines. globalresearchonline.netich.org

Following a comprehensive review of bioanalytical literature, it is not possible to generate an article with specific research findings and data tables focused solely on the validation of this compound. The available scientific papers focus on the validation of analytical methods for the drug Ziprasidone, in which deuterated analogs such as this compound or Ziprasidone-d8 serve as internal standards.

The role of an internal standard is to ensure the accuracy and precision of the measurement of the primary analyte (Ziprasidone). While the internal standard's performance is rigorously monitored, the detailed validation data (such as multi-level quality control for accuracy and precision, extensive stability profiles, and dilution integrity) as requested in the outline are typically generated and reported for the analyte itself, not the internal standard.

Therefore, an article that strictly adheres to the provided outline with detailed subsections and data tables for this compound cannot be accurately produced based on publicly available research. The data for this specific compound is not the focus of the cited studies. To do so would require fabricating data, which would be scientifically inaccurate.

Application of N Methyl Ziprasidone D8 in Preclinical Pharmacokinetic and Drug Metabolism Research

Role in Quantifying Parent Ziprasidone (B1663615) and Related Metabolites in Preclinical Studies

The precise quantification of drug and metabolite concentrations in biological matrices (such as plasma, blood, and urine) is the cornerstone of pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose due to its high sensitivity, selectivity, and speed. nih.gov In these assays, an internal standard (IS) is crucial for ensuring accuracy and precision by compensating for variations during sample preparation and instrumental analysis. scispace.com

A stable isotope-labeled internal standard is considered the "gold standard" because its physicochemical properties—such as extraction recovery, chromatographic retention time, and ionization efficiency—are nearly identical to the analyte being measured. lcms.cztexilajournal.com This minimizes analytical variability and provides the most accurate quantification.

In the context of Ziprasidone research, N-Methyl Ziprasidone-d8 serves as the ideal internal standard for the quantitative analysis of its corresponding unlabeled metabolite, N-Methyl Ziprasidone. When preclinical samples are processed, a known amount of this compound is added. The ratio of the MS signal of the N-Methyl Ziprasidone metabolite to the signal of the this compound IS is used to calculate the metabolite's exact concentration. This approach corrects for any loss of analyte during sample extraction or fluctuations in the mass spectrometer's response. While a different SIL standard, such as Ziprasidone-d8, would be used to quantify the parent drug Ziprasidone, this compound is essential for accurately determining the pharmacokinetic profile of this specific metabolite. jocpr.com

Table 1: Illustrative Calibration Curve Data for N-Methyl Ziprasidone Quantification This table represents typical data from an LC-MS/MS assay where this compound is used as the internal standard to quantify N-Methyl Ziprasidone in a plasma sample.

Nominal Concentration of N-Methyl Ziprasidone (ng/mL) Analyte Peak Area IS Peak Area (this compound) Peak Area Ratio (Analyte/IS) Calculated Concentration (ng/mL) Accuracy (%)
1.00 1,520 150,100 0.0101 1.01 101.0
5.00 7,650 151,500 0.0505 5.05 101.0
25.0 38,100 152,400 0.2500 25.00 100.0
100 155,000 153,500 1.010 101.0 101.0

Utilization in In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are critical early-stage experiments designed to predict how quickly a drug will be metabolized in the body. thermofisher.comspringernature.com These assays measure the rate of disappearance of a parent drug when it is incubated with metabolically active systems, such as liver microsomes or hepatocytes. researchgate.netbioivt.com Ziprasidone is known to be extensively metabolized in the liver, primarily by aldehyde oxidase and, to a lesser extent, by the Cytochrome P450 enzyme CYP3A4. clinpgx.orgwikipedia.org

These assays can be designed not only to measure the depletion of the parent drug but also to monitor the formation of specific metabolites. This is known as metabolite profiling or metabolic phenotyping. In this application, this compound is used as an internal standard to accurately quantify the amount of N-Methyl Ziprasidone formed over time when the parent drug, Ziprasidone, is incubated with liver preparations. By measuring the rate of formation of this metabolite, researchers can determine the kinetics of the specific metabolic pathway responsible for its production. This information is valuable for building a comprehensive understanding of the drug's metabolic fate and for identifying potential differences in metabolism across various preclinical species. bioivt.com

Table 2: Example Data from an In Vitro Metabolite Formation Assay This table illustrates the formation of N-Methyl Ziprasidone over time in a human liver microsome incubation with Ziprasidone. Concentrations are determined using this compound as the internal standard.

Incubation Time (minutes) N-Methyl Ziprasidone Concentration (pmol/mg protein)
0 0.0
5 15.2
15 44.8
30 88.5

Contribution to Understanding Drug Disposition and Clearance Mechanisms

Drug disposition encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov Understanding these processes is vital for predicting a drug's efficacy and duration of action. Preclinical studies show that Ziprasidone is extensively metabolized, with only a small fraction of the dose being excreted as the unchanged parent drug. nih.gov The primary route of elimination is through hepatic metabolism, which creates several major circulating metabolites, including S-methyl-dihydroziprasidone. fda.gov

Metabolic Pathway Primary Enzyme(s) Metabolite(s) % of Total Clearance
Reductive Cleavage & Methylation Aldehyde Oxidase, Thiol Methyltransferase S-Methyl-dihydroziprasidone ~60%
S-Oxidation CYP3A4 Ziprasidone Sulphoxide ~20%
N-Dealkylation CYP3A4 Benzisothiazole piperazine (B1678402) (BITP) derivatives ~15%

Tracer Applications in Metabolic Pathway Elucidation

Metabolic pathway elucidation involves identifying all metabolites formed from a drug and mapping the biochemical reactions that produce them. A powerful technique for this is the use of stable isotope-labeled compounds as tracers. nih.gov In these studies, a labeled version of the parent drug (e.g., ¹³C- or ¹⁴C-labeled Ziprasidone) is administered to an animal or an in vitro system. nih.gov Because all metabolites generated from this tracer will contain the isotopic label, they can be readily distinguished from endogenous molecules by mass spectrometry, allowing for a comprehensive discovery of all metabolic products. core.ac.uk

While this compound is not typically used as the primary tracer for mapping the metabolism of the parent drug, it plays a critical complementary role in these advanced studies. Once a new metabolite (like N-Methyl Ziprasidone) is identified from a tracer study, a quantitative assay is needed to determine its importance. This compound provides the necessary internal standard to develop a robust assay for this purpose. The combination of using a labeled tracer to identify metabolites and a specific labeled internal standard to quantify them represents the most rigorous approach to fully characterizing a drug's metabolic pathways. nih.gov

Advancements and Future Perspectives in Deuterated Ziprasidone Analog Research

Integration with High-Resolution Mass Spectrometry Techniques

The coupling of liquid chromatography with high-resolution mass spectrometry (HRMS), utilizing technologies like Orbitrap or Time-of-Flight (TOF) mass analyzers, represents a significant advancement in the analysis of deuterated ziprasidone (B1663615) analogs. Unlike triple quadrupole instruments that monitor specific mass transitions, HRMS instruments measure the mass-to-charge ratio (m/z) of ions with high accuracy and resolution, providing a more detailed and confident analysis.

The primary advantage of HRMS in this context is its ability to easily distinguish between the unlabeled analyte (e.g., N-Methyl Ziprasidone) and its deuterated internal standard (N-Methyl Ziprasidone-d8). The mass difference created by the eight deuterium (B1214612) atoms is precisely measured, eliminating ambiguity and preventing cross-signal interference. This high mass accuracy is crucial for resolving the analyte and internal standard from isobaric interferences—other compounds in the biological matrix that have the same nominal mass but a different exact mass.

Table 1: High-Resolution Mass Properties of Ziprasidone Analogs

Compound Molecular Formula Monoisotopic Mass (Da)
N-Methyl Ziprasidone C₂₂H₂₃ClN₄OS 426.1335
This compound C₂₂H₁₅D₈ClN₄OS 434.1839

| Mass Difference | | 8.0504 |

This interactive table details the precise mass difference between the analyte and its deuterated internal standard, which is readily resolved by HRMS.

Emerging Methodologies for Enhanced Sensitivity and Throughput

The demand for faster and more sensitive bioanalytical methods has driven the adoption of several emerging technologies in the study of deuterated ziprasidone analogs.

Ultra-High-Performance Liquid Chromatography (UHPLC): A key advancement is the shift from conventional High-Performance Liquid Chromatography (HPLC) to UHPLC. UHPLC systems use columns with smaller particle sizes (typically sub-2-micron), which allows for faster separations without sacrificing chromatographic efficiency. researchgate.net For ziprasidone and its impurities, UHPLC-MS/MS methods have been developed that reduce the total analysis runtime to as little as 7 minutes, a significant improvement over older HPLC methods. nih.govceon.rs This reduction in run time directly translates to higher sample throughput, which is essential for large-scale clinical studies. researchgate.net

Table 2: Comparison of HPLC and UHPLC for Ziprasidone Analysis

Parameter Conventional HPLC UHPLC
Typical Run Time 20-30 minutes < 10 minutes nih.govceon.rs
Column Particle Size 3-5 µm < 2 µm researchgate.net
System Pressure Lower Higher
Solvent Consumption Higher Lower researchgate.net

| Throughput | Standard | High |

This interactive table compares key performance metrics of HPLC and UHPLC, highlighting the advantages of UHPLC for high-throughput analysis.

Automated Sample Preparation: To further increase throughput, laboratories are implementing automated sample preparation systems. nih.gov Techniques like automated liquid handling and on-line solid-phase extraction (SPE) reduce manual labor, minimize the potential for human error, and shorten sample preparation times. nih.gov This automation ensures greater consistency and allows for the processing of large batches of samples, seamlessly integrating with fast UHPLC-MS/MS analysis.

Microfluidics: Looking toward the future, microfluidics technology, or "lab-on-a-chip," offers a paradigm shift for high-throughput screening. nih.govwhmicro.com These miniaturized systems can perform sample preparation and analysis on a single chip, drastically reducing reagent consumption and analysis time. nih.gov While still an emerging field for routine bioanalysis, microfluidics holds the potential to provide rapid, cost-effective, and highly parallelized analysis of pharmaceutical compounds like ziprasidone. nih.govwhmicro.comnih.gov

Challenges and Innovations in the Application of Deuterated Internal Standards

While stable isotope-labeled compounds like this compound are considered the gold standard for quantitative mass spectrometry, their use is not without challenges. However, ongoing innovations in their design and application continue to mitigate these issues.

Challenge: Isotopic Instability (Back-Exchange): One of the most significant concerns with deuterium-labeled standards is the potential for the deuterium atoms to exchange with protons from the solvent (e.g., water) or matrix. acanthusresearch.com This "back-exchange" can compromise the integrity of the standard, leading to inaccurate quantification. nih.gov The risk is highest when deuterium is placed on or near heteroatoms (like oxygen or nitrogen) or on carbon atoms that can readily form enols. acanthusresearch.com

Innovation: Strategic Labeling and Alternative Isotopes: To combat this, an key innovation is the strategic placement of deuterium labels on positions within the molecule that are chemically stable and not susceptible to exchange. hilarispublisher.com Synthesizing the standard to place deuterium on aromatic rings or stable alkyl chains, as is the case with the eight deuterons in this compound, ensures the label's stability throughout the analytical process. Furthermore, the use of heavier stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) provides an alternative that is completely immune to back-exchange, though often at a higher synthesis cost. hilarispublisher.com

Challenge: Chromatographic and Matrix Effects: Ideally, a deuterated internal standard should co-elute perfectly with the unlabeled analyte. However, a phenomenon known as the "isotope effect" can sometimes cause the deuterated compound to elute slightly earlier from the chromatography column. hilarispublisher.com If this separation is significant, the analyte and the internal standard can experience different levels of ion suppression or enhancement from the biological matrix, leading to biased results. crimsonpublishers.comnih.gov

Innovation: Careful Method Validation and Advanced Chromatography: The solution lies in meticulous method validation and the use of advanced chromatographic techniques. Modern UHPLC columns offer superior resolving power that can often minimize the chromatographic separation between the analyte and its deuterated analog. researchgate.net During validation, it is critical to assess matrix effects across multiple sources of biological matrix to ensure that the analyte-to-internal standard response ratio remains constant, confirming that the internal standard is accurately compensating for any variations. researchgate.net

Table 3: Summary of Challenges and Innovations for Deuterated Internal Standards

Challenge Description Innovation / Solution
Isotopic Instability Deuterium atoms exchange with protons from the solvent or matrix, compromising the standard. Strategic placement of deuterium on stable molecular positions; use of ¹³C or ¹⁵N isotopes. hilarispublisher.com
Chromatographic Shift The deuterated standard separates from the unlabeled analyte during chromatography due to the isotope effect. hilarispublisher.com Use of high-efficiency UHPLC columns to minimize separation; thorough method validation. researchgate.net
Matrix Effects Co-eluting matrix components differentially suppress or enhance the ionization of the analyte and the internal standard. crimsonpublishers.com Co-elution of the standard and analyte; rigorous testing for matrix effects during validation. researchgate.net

| Isotopic Purity | The deuterated standard contains a small amount of the unlabeled analyte, which can lead to inaccuracies at low concentrations. | Synthesis of high-purity standards; confirming the absence of unlabeled analyte in the standard material. |

This interactive table outlines the primary challenges associated with using deuterated internal standards and the modern solutions developed to overcome them.

Table of Mentioned Compounds

Compound Name
N-Methyl Ziprasidone
This compound
Ziprasidone
Carbon-13
Nitrogen-15
Deuterium
Haloperidol

Q & A

Q. What strategies mitigate ethical concerns in animal studies involving this compound?

  • Recommendations : Adhere to ARRIVE guidelines for reporting animal experiments. Use the minimum effective dose to reduce toxicity risks. Include sham controls to distinguish pharmacological effects from procedural stress .

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